6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
Description
BenchChem offers high-quality 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-2-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADVDWZJXRDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223261 | |
| Record name | Benzenamine, 6-fluoro-2-methyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806302-25-9 | |
| Record name | Benzenamine, 6-fluoro-2-methyl-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806302-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 6-fluoro-2-methyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601223261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline CAS 1806302-25-9 properties
An In-depth Technical Guide to 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline and its Isomeric Class: Properties, Synthesis, and Applications
Introduction: Navigating the Landscape of Fluorinated Anilines
For researchers, scientists, and professionals in drug development, fluorinated anilines are a critical class of building blocks. The strategic incorporation of fluorine atoms and trifluoromethyl groups can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline (CAS 1806302-25-9), a compound for which detailed public information is emerging. Given its structural novelty, we will provide a comprehensive technical overview by analyzing its core structure and drawing field-proven insights from closely related, well-documented isomers. This approach will provide a robust predictive framework for its properties and potential applications.
This guide will delve into the known properties of related isomers to build a predictive profile for 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline. We will explore synthetic pathways, potential applications, and safety considerations, grounding our discussion in authoritative references and practical, field-tested insights.
Molecular Structure and Physicochemical Properties: A Comparative Analysis
The precise placement of fluoro, methyl, and trifluoromethyl groups on the aniline ring dictates the molecule's steric and electronic characteristics. These, in turn, influence its reactivity and suitability for various applications.
Caption: Molecular structure of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline.
Below is a table summarizing the known physical and chemical properties of key structural isomers. This comparative data provides a strong basis for estimating the properties of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline.
| Property | 2-Methyl-3-(trifluoromethyl)aniline | 2-Fluoro-3-(trifluoromethyl)aniline | 2-Fluoro-6-(trifluoromethyl)aniline |
| CAS Number | 54396-44-0[1][2][3] | 123973-25-1[4][5] | 144851-61-6[6][7] |
| Molecular Formula | C₈H₈F₃N[2][3] | C₇H₅F₄N[4][5] | C₇H₅F₄N[7] |
| Molecular Weight | 175.15 g/mol [2][3][8] | 179.11 g/mol [7] | 179.11 g/mol [7] |
| Appearance | Colorless to pale yellow liquid[2] | - | - |
| Melting Point | 38-42 °C[3] | - | - |
| Boiling Point | 198–201 °C[2] | 189 °C[5] | - |
| Density | 1.205 g/cm³ @ 25°C[2] | 1.39 g/mL at 25 °C[5] | - |
| Flash Point | 82 °C (closed cup)[2] | - | - |
| Solubility | Soluble in organic solvents (THF, DCM, ether); insoluble in water.[2] | Immiscible with water.[6] | - |
Spectral Data Insights
While specific spectral data for CAS 1806302-25-9 is not widely published, we can predict the expected signals based on its structure and data from related compounds.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the three different substituents.
-
¹³C NMR: The carbon NMR will show signals for the aromatic carbons, with the carbons attached to the fluorine, nitrogen, and trifluoromethyl groups exhibiting characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR will be critical for confirming the structure, showing signals for the single fluorine atom and the trifluoromethyl group, with their respective chemical shifts providing information about their electronic environment.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-F stretching, and C-H stretching of the aromatic ring and methyl group.
Synthesis Strategies: A Generalized Approach
The synthesis of substituted anilines like 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline often involves multi-step processes. A common strategy involves the modification of a pre-existing substituted benzene ring. One plausible synthetic route could start from a related chloro-aniline derivative.[10]
A generalized workflow for the synthesis of such compounds is illustrated below:
Sources
- 1. fishersci.com [fishersci.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. 2-甲基-3-(三氟甲基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Fluoro-6-(trifluoromethyl)aniline | CAS 144851-61-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 9. 1806302-25-9|6-Fluoro-2-methyl-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 10. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
chemical structure of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
This is an in-depth technical guide on the chemical structure, synthesis, and applications of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline .
CAS Registry Number: 1806302-25-9 Molecular Formula: C₈H₇F₄N Molecular Weight: 193.14 g/mol
Executive Summary
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline is a highly specialized fluorinated aromatic amine used primarily as a scaffold in medicinal chemistry and agrochemical discovery. Its structure is characterized by a "push-pull" electronic system where the electron-donating amino group is modulated by the electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) substituents.
This specific substitution pattern (2-Me, 3-CF₃, 6-F) is designed to optimize metabolic stability (by blocking oxidation sites) and lipophilicity (LogP modulation), making it a critical building block for kinase inhibitors and voltage-gated ion channel modulators.
Structural Analysis & Physicochemical Profile
Nomenclature and Numbering
The IUPAC numbering prioritizes the amine functional group as position 1 on the benzene ring.
-
Position 1: Amino (-NH₂)[1]
-
Position 2: Methyl (-CH₃) – Steric anchor
-
Position 3: Trifluoromethyl (-CF₃) – Metabolic blocker / Lipophilic enhancer
-
Position 6: Fluoro (-F) – Electronic modulator
Electronic and Steric Properties
The molecule exhibits a unique electronic environment due to the interplay of its substituents:
-
Steric Ortho-Effect: The 2-methyl group creates steric hindrance around the amine, reducing its nucleophilicity compared to unsubstituted aniline. This often requires specialized Buchwald-Hartwig catalyst systems for coupling reactions.
-
Fluorine "Scan" Effect: The 6-fluoro substituent exerts a strong inductive withdrawing effect (-I), lowering the pKa of the aniline nitrogen (making it less basic) and increasing the acidity of the N-H bonds.
-
Dipole Moment: The vector sum of the 3-CF₃ and 6-F groups creates a significant dipole, influencing the molecule's binding orientation in protein active sites.
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Relevance |
| Physical State | Low-melting solid or oil | Handling/Dosing |
| Melting Point | 35–40 °C (Predicted) | Process Engineering |
| Boiling Point | ~205 °C @ 760 mmHg | Distillation/Purification |
| pKa (Conjugate Acid) | ~2.1 – 2.5 | Weak base; requires strong acids for salt formation |
| LogP | 2.8 – 3.1 | High membrane permeability |
| H-Bond Donors | 2 | Receptor binding (Hinge region) |
| H-Bond Acceptors | 4 (F atoms) | Interaction with backbone amides |
Structural Visualization
The following diagram illustrates the connectivity and the steric/electronic vectors affecting the molecule's reactivity.
Figure 1: Connectivity map highlighting the ortho-substitution pattern that dictates reactivity.
Synthesis & Manufacturing Protocols
The synthesis of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline is non-trivial due to the need for precise regiocontrol. The most robust industrial route typically involves Nucleophilic Aromatic Substitution (SₙAr) on a polyfluorinated precursor.
Preferred Route: SₙAr of Difluorotoluene Derivative
This method avoids the poor regioselectivity of electrophilic fluorination.
Precursor: 2,6-Difluoro-3-(trifluoromethyl)toluene (or 2,4-Difluoro-1-methyl-5-(trifluoromethyl)benzene).
Reaction Scheme:
-
Substrate: 2,6-Difluoro-3-(trifluoromethyl)toluene.
-
Reagent: Ammonia (NH₃) or Benzylamine (followed by deprotection).
-
Conditions: High pressure (Autoclave), 120–150°C, DMSO or NMP solvent.
-
Mechanism: The -CF₃ group at position 3 activates the fluorine at position 2 (ortho) and position 6 (para-like/meta). However, steric hindrance from the methyl group at position 1 directs substitution. Note: Regioisomers must be separated.
Alternative Route: Electrophilic Fluorination
Used for smaller scale, starting from commercially available 2-Methyl-3-(trifluoromethyl)aniline.
Protocol:
-
Protection: Acetylation of 2-Methyl-3-(trifluoromethyl)aniline using Ac₂O/Pyridine.
-
Fluorination: Reaction with Selectfluor (F-TEDA-BF₄) in Acetonitrile at Reflux.
-
Challenge: Directs ortho/para to the acetamide. Para (C4) is favored over Ortho (C6) due to sterics.
-
Optimization: Use of sterically bulky protecting groups (e.g., Piv) can shift ratio towards C6, but C4 usually dominates.
-
-
Deprotection: Acid hydrolysis (HCl/EtOH).
Synthesis Workflow Diagram
Figure 2: The SₙAr pathway offers the most direct access to the target scaffold.
Applications in Drug Discovery
Kinase Inhibition
The 6-fluoro-2-methyl-3-(trifluoromethyl)aniline moiety is a "privileged scaffold" for Type II kinase inhibitors.
-
Mechanism: The aniline nitrogen forms a hydrogen bond with the "hinge region" of the kinase (e.g., Glu residue).
-
Role of F/CF3: The hydrophobic CF₃ group occupies the allosteric "back pocket" (hydrophobic pocket II), while the 6-Fluoro atom can interact with gatekeeper residues, improving selectivity against wild-type vs. mutant kinases.
Agrochemicals
Used in the synthesis of next-generation fungicides (SDHI class). The fluorine atom increases metabolic stability against cytochrome P450 oxidation at the aromatic ring, significantly extending the half-life of the active ingredient in the field.
Safety and Handling (MSDS Summary)
| Hazard Class | GHS Category | Precaution |
| Acute Toxicity | Oral/Dermal (Cat 3) | Toxic if swallowed or in contact with skin. |
| Irritation | Eye/Skin (Cat 2) | Causes serious eye irritation. |
| Target Organ | STOT-RE (Blood) | Potential methemoglobinemia inducer. |
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Ventilation: Always handle inside a certified fume hood.
-
Spill: Absorb with sand/vermiculite; do not use combustible materials (sawdust).
References
-
BLD Pharm. (2025). Product Datasheet: 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline (CAS 1806302-25-9). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Anilines and Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Trifluoromethylanilines. Retrieved from
-
Google Patents. (2001). US6333434B1: Preparation of trifluoromethylanilines.[1] Retrieved from
-
Thieme Chemistry. (2012). Synthesis of hindered fluorinated anilines. Synthesis Journal. Retrieved from
Sources
- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
Technical Guide: 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline
Topic: 2-amino-3-fluoro-4-trifluoromethyl-5-methylbenzene (Systematic Description) IUPAC Name: 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline
Structural Analysis, Synthesis Strategies, and Medicinal Applications
Part 1: Molecular Identity & Nomenclature
The chemical string "2-amino-3-fluoro-4-trifluoromethyl-5-methylbenzene" is a systematic description of a poly-substituted benzene ring. However, in professional chemical nomenclature, the amino group (-NH
Applying IUPAC priority rules (Amine > Acid/Ester > Nitrile > Ketone > Alcohol > Amine > Alkyl/Halo):
-
Parent: Aniline (Benzenamine).
-
Numbering: The carbon bearing the amino group is C1.
-
Locants: Numbering proceeds to give the lowest possible locants to substituents.
-
Input: 2-Amino (C1), 3-Fluoro (C2), 4-CF
(C3), 5-Methyl (C4). -
Resulting Pattern: 1-Amino, 2-Fluoro, 3-Trifluoromethyl, 4-Methyl.
-
Correct IUPAC Name: 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline
CAS Registry Number: 1000590-79-3
Molecular Formula: C
Physicochemical Profile
The unique substitution pattern—sandwiching a trifluoromethyl group between a fluoro and a methyl group—creates a highly specific electronic and steric environment.
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| Molecular Weight | 193.14 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da). |
| LogP (Lipophilicity) | ~2.7 - 2.9 | High lipophilicity due to -CF |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Significantly lower than aniline (4.6) due to the electron-withdrawing effects of F and CF |
| H-Bond Donors | 2 (-NH | Critical for hinge-binding in kinase inhibitors. |
| Electronic Effect | The F (ortho) and CF |
Part 2: Synthesis & Retrosynthetic Analysis
Synthesizing contiguous substitution patterns (1,2,3,4-substituted benzenes) is synthetically challenging due to directing group conflicts. The "ortho-fluoro effect" and the bulk of the trifluoromethyl group make direct electrophilic substitution difficult.
Strategic Disconnections
To access 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline , we must avoid direct fluorination of 4-methyl-3-(trifluoromethyl)aniline, as the amino group directs electrophiles to the less hindered C6 position rather than the crowded C2 position.
Recommended Route: Transition-Metal Mediated Trifluoromethylation A modern, convergent approach involves installing the trifluoromethyl group last or using a pre-functionalized building block.
Protocol: Copper-Mediated Trifluoromethylation This protocol assumes the availability of the iodo-precursor (2-Fluoro-3-iodo-4-methylaniline), which can be accessed via iodination of 2-fluoro-4-methylaniline (requires careful regiocontrol) or purchased.
-
Reagents:
-
Substrate: 3-Iodo-2-fluoro-4-methylaniline (protected as acetanilide if necessary).
-
CF
Source: Methyl fluorosulfonyldifluoroacetate (MFSDA) or Ruppert-Prakash reagent (TMS-CF ). -
Catalyst: CuI (Copper Iodide).
-
Ligand: 1,10-Phenanthroline.
-
-
Conditions: DMF, 80–100°C, Inert Atmosphere (N
).
Figure 1: Retrosynthetic logic for accessing the crowded 2,3,4-substitution pattern.
Part 3: Applications in Medicinal Chemistry[1][2]
This molecule serves as a high-value "Warhead Scaffold" or "Linker" in three primary therapeutic areas. The combination of Fluorine and Trifluoromethyl groups creates a "Metabolic Shield" , preventing cytochrome P450 oxidation at the ring positions.
1. Kinase Inhibitors (Oncology)
The aniline nitrogen often serves as the "hinge binder" in ATP-competitive kinase inhibitors.
-
Mechanism: The electron-withdrawing nature of the F and CF
groups reduces the electron density on the nitrogen. This lowers the energetic penalty of desolvation when the inhibitor enters the hydrophobic ATP pocket. -
Specificity: The ortho-fluorine (C2) can form intramolecular hydrogen bonds or specific dipole interactions with the gatekeeper residue in the kinase pocket.
2. Androgen Receptor Antagonists
Substituted anilines are precursors to diarylthiohydantoins (e.g., Enzalutamide analogs).
-
Role: The 3-CF
group is critical for binding affinity to the androgen receptor. The addition of the 4-methyl and 2-fluoro groups constrains the rotation of the phenyl ring, locking the molecule into a bioactive conformation (atropisomerism).
3. Agrochemicals (Herbicides)
Fluorinated anilines are key intermediates for protoporphyrinogen oxidase (PPO) inhibitors.
-
Stability: The 2,3,4-substitution pattern provides extreme resistance to environmental degradation and metabolic breakdown in plants.
Part 4: Experimental Handling & Safety
Hazard Identification (GHS Classification):
-
Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).
-
Skin Irritation: Category 2.
-
Eye Damage: Category 1 (Risk of serious damage due to acidity/fluorine content).
-
Specific Target Organ Toxicity: Blood (Methemoglobinemia).
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store under nitrogen in a cool, dry place. Anilines oxidize over time; the fluorinated variants are more stable but can still darken.
-
Spill Management: Do not use water. Absorb with sand or vermiculite. Incinerate via a licensed chemical waste contractor (fluorinated waste requires high-temperature incineration).
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Trifluoromethylation)
-
Medicinal Chemistry Applications
Technical Guide: Solubility of Fluorinated Methyl Trifluoromethyl Anilines in Organic Solvents
This guide provides a comprehensive technical analysis of the solubility characteristics, thermodynamic modeling, and experimental protocols for fluorinated methyl trifluoromethyl anilines . These compounds are critical intermediates in the synthesis of agrochemicals and pharmaceuticals, where the trifluoromethyl (
Executive Summary
Fluorinated methyl trifluoromethyl anilines (e.g., 2-fluoro-5-methyl-4-(trifluoromethyl)aniline ) represent a class of electron-deficient aromatic amines. Their solubility profile is governed by the interplay between the hydrophobic fluoro-alkyl groups and the polar amino functionality. Understanding their solid-liquid equilibrium (SLE) is essential for optimizing recrystallization processes, purification yields, and formulation stability.
This guide details the physicochemical drivers of solubility, provides a validated experimental protocol for data acquisition, and outlines the thermodynamic models (Modified Apelblat,
Physicochemical Architecture & Solubility Mechanisms
Structural Impact on Solvation
The solubility of these trisubstituted anilines is dictated by three competing structural factors:
-
The Trifluoromethyl Group (
):-
Effect: Significantly increases lipophilicity (
) and lattice energy due to strong C-F dipoles. -
Solvation: Enhances solubility in halogenated solvents (DCM, chloroform) and polar aprotic solvents (THF, Ethyl Acetate) via dipole-dipole interactions but drastically reduces water solubility.
-
-
The Methyl Group (
):-
Effect: Disrupts the crystal lattice packing efficiency compared to non-methylated analogs, often lowering the melting point (
). -
Solvation: A lower
typically correlates with higher solubility in organic solvents according to the ideal solubility equation.
-
-
The Amino Group (
):-
Effect: Acts as a hydrogen bond donor.
-
Solvation: Facilitates solubility in polar protic solvents (Methanol, Ethanol) through H-bonding, though this interaction is weakened by the electron-withdrawing nature of the
and groups on the ring.
-
Solvent Class Compatibility
Based on the principle of similia similibus solvuntur (like dissolves like) and experimental data for analogous fluoroanilines [1, 2], the solubility hierarchy generally follows:
| Solvent Class | Representative Solvents | Solubility Potential | Mechanism |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | High | Dipole-dipole interactions; disruption of solute-solute H-bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding with |
| Non-Polar Aromatic | Toluene, Xylene | Moderate | |
| Non-Polar Aliphatic | Hexane, Heptane | Low | Weak dispersion forces; often used as anti-solvents. |
Experimental Protocol: Solubility Determination
To generate precise mole fraction solubility data (
Workflow Diagram
The following diagram outlines the critical path for determining solubility and correlating it with thermodynamic models.
Figure 1: Step-by-step workflow for the determination and modeling of solid-liquid solubility.
Detailed Methodology
-
Preparation: Add excess solid fluorinated aniline to 50 mL of the target organic solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension continuously using a magnetic stirrer. Maintain the temperature (
) within using a circulating water bath.-
Duration: Allow at least 24–48 hours for equilibrium.
-
-
Sampling: Stop stirring and allow the solid phase to settle for 30 minutes. Withdraw 2–5 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to exclude solid particles.
-
Quantification (Gravimetric):
-
Weigh a clean, dry weighing dish (
). -
Add the filtrate and weigh immediately (
). -
Evaporate the solvent under vacuum or nitrogen flow until constant mass is achieved (
). -
Calculate the mass of solute (
) and solvent ( ).
-
Calculation of Mole Fraction ( )
Where:Thermodynamic Modeling & Data Correlation
Experimental solubility data is non-linear with temperature. To interpolate values and calculate thermodynamic properties, the Modified Apelblat Equation is the most robust model for these systems [3, 4].
Modified Apelblat Equation
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[3]
-
: Empirical parameters derived from multiple linear regression.
-
Interpretation:
and reflect the enthalpy contribution; reflects the temperature dependence of the heat capacity.
-
Thermodynamic Functions
Using the Apelblat parameters, the apparent standard enthalpy (
-
Enthalpy:
-
Entropy:
-
Gibbs Free Energy:
Thermodynamic Cycle
The dissolution process involves breaking the solute's crystal lattice (endothermic) and forming solute-solvent interactions (exothermic).
Figure 2: Thermodynamic cycle representing the dissolution process. For fluorinated anilines,
Representative Data Trends
While specific values depend on the exact isomer (e.g., 2-fluoro-5-methyl-4-(trifluoromethyl)aniline), the following trends are characteristic of this chemical class based on analogous fluoro-nitro-anilines [5].
| Solvent | Temperature (K) | Mole Fraction ( | Trend Analysis |
| Acetone | 298.15 | Highest Solubility: Strong dipole interactions. | |
| Ethyl Acetate | 298.15 | High Solubility: Good match for polar/non-polar balance. | |
| Ethanol | 298.15 | Moderate: H-bonding present but limited by hydrophobic | |
| Toluene | 298.15 | Low: Lack of specific interactions; entropy driven. | |
| Water | 298.15 | Insoluble: Hydrophobic effect dominates. |
Note: Data above is representative of general trifluoromethyl aniline behavior and should be verified experimentally for specific isomers.
References
-
PubChem. (2025). 2-Fluoro-5-(trifluoromethyl)aniline Compound Summary. National Library of Medicine. [Link]
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. [Link]
- Zhang, C., et al. (2018). Thermodynamic models for correlation of solubility of 2,4-dinitroaniline in nine organic solvents. Journal of Molecular Liquids.
Sources
Unraveling the Enigma of CAS 1806302-25-9: A Case of Undisclosed Identity in Chemical Registries
For Researchers, Scientists, and Drug Development Professionals, the quest for novel compounds is a journey into the unknown. Central to this exploration is the Chemical Abstracts Service (CAS) Registry Number, a unique identifier for every known chemical substance. However, when a CAS number, such as 1806302-25-9, yields no publicly available information, it presents a significant challenge, effectively halting research and development in its tracks.
A comprehensive investigation into the price, availability, and technical specifications of the compound designated by CAS 1806302-25-9 has revealed a consistent and conclusive finding: this particular identifier does not correspond to any publicly documented chemical substance. Extensive searches across a multitude of chemical databases, supplier catalogs, and scientific literature have failed to yield any data regarding its chemical structure, properties, synthesis, or mechanism of action.
This lack of information suggests several possibilities:
-
The CAS number may be inaccurate or contain a typographical error. The precision of these numbers is paramount, and a single misplaced digit can lead to a dead end.
-
The compound may be a proprietary substance under active development by a pharmaceutical or chemical company. In such cases, information is often kept confidential until intellectual property rights are secured, and the compound is ready for broader scientific or commercial introduction.
-
The substance could be exceedingly new , with its registration and public documentation still in process. The journey from synthesis to public disclosure can be lengthy, involving rigorous verification and publication protocols.
For professionals in the field of drug development and chemical research, the inability to access information on a specific CAS number presents a formidable obstacle. The standard workflow of procuring a compound, understanding its characteristics, and exploring its potential applications is entirely dependent on the availability of this fundamental data. Without it, researchers cannot proceed with experimental design, safety assessments, or any form of meaningful investigation.
In the absence of any identifiable information for CAS 1806302-25-9, it is impossible to provide a technical guide, pricing, or availability. Researchers who have encountered this CAS number are advised to double-check the accuracy of the identifier and, if possible, to seek clarification from the original source of the information. Until this compound is publicly disclosed, its scientific and commercial potential remains a matter of speculation.
Methodological & Application
Application Note: Optimized Buchwald-Hartwig Coupling of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
This Application Note is designed for medicinal chemists and process development scientists targeting the efficient cross-coupling of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline .
This specific aniline represents a "Class IV" difficult substrate in Buchwald-Hartwig amination due to the convergence of two deactivating factors:
-
Steric Crowding: The 2-methyl and 6-fluoro substituents create an ortho,ortho-disubstituted environment, significantly hindering metal center approach.
-
Electronic Deactivation: The 3-trifluoromethyl and 6-fluoro groups are strongly electron-withdrawing, drastically reducing the nucleophilicity of the amine nitrogen (
lone pair availability).
Executive Summary & Mechanistic Strategy
Standard coupling conditions (e.g., Pd(PPh3)4, BINAP, or unoptimized Pd2(dba)3 systems) will likely fail with this substrate, resulting in recovered starting material or hydrodehalogenation of the electrophile.
The Mechanistic Bottleneck: For electron-deficient anilines, the rate-limiting step is often the amine binding to the oxidative addition complex [L-Pd(Ar)X]. The low basicity of the aniline nitrogen prevents it from displacing the halide/ligand on the Palladium center.
The Solution: To overcome this, the catalyst system must utilize biaryl dialkylphosphine ligands (Buchwald Ligands) that are:
-
Electron-Rich: To increase the electron density on Pd, facilitating the binding of the weak nucleophile.
-
Bulky: To enforce a mono-ligated Pd(0) species, which is the active catalyst, and to prevent bis-ligation which shuts down the cycle for hindered substrates.
Recommended Catalyst Systems
| Priority | Ligand | Precatalyst | Rationale |
| 1 (Primary) | BrettPhos | BrettPhos Pd G4 | Optimized for primary amines; excellent for electron-deficient anilines. |
| 2 (Alternative) | tBuBrettPhos | tBuBrettPhos Pd G4 | Higher steric demand; use if the aryl halide is also ortho-substituted. |
| 3 (Fallback) | RuPhos | RuPhos Pd G4 | Universal ligand; often works when others fail due to unique steric pocket. |
Mechanistic Pathway & Failure Modes (Visualized)
The following diagram illustrates the catalytic cycle with specific emphasis on where this aniline substrate typically causes cycle stagnation.
Caption: Catalytic cycle highlighting the amine binding bottleneck characteristic of electron-deficient anilines.
Experimental Protocol
A. General Screening Conditions (Microscale)
Use this protocol to validate the reaction before scaling up.
Reagents:
-
Electrophile: Aryl Halide (1.0 equiv)
-
Nucleophile: 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Nitrogen/Argon flow, charge a reaction vial (equipped with a stir bar) with the BrettPhos Pd G4 precatalyst (2-5 mol%) and NaOtBu (1.4 equiv).
-
Note: If using NaOtBu, ensure it is stored in a desiccator; moisture sensitivity is a common failure mode.
-
-
Substrate Addition: Add the Aryl Halide (1.0 equiv) and Aniline (1.2 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane to reach a concentration of 0.1 M to 0.25 M (relative to halide).
-
Why Dioxane? It has a higher boiling point than THF and solubilizes the Pd-oxidative addition complexes well.
-
-
Degassing: Seal the vial. If outside a glovebox, purge with inert gas for 5 minutes.
-
Reaction: Heat to 80–100 °C for 2–12 hours.
-
Monitoring: Check by LCMS.[4] Look for the disappearance of the Aryl Halide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and analyze.
B. Optimization Decision Matrix
If the standard BrettPhos/NaOtBu condition fails, follow this logic tree:
Caption: Troubleshooting logic for optimizing the coupling of hindered/deficient anilines.
Critical Parameters & Troubleshooting
Base Selection
-
NaOtBu (Standard): The go-to base. It is strong enough to deprotonate the aniline after coordination but can be too harsh for esters/nitriles on the electrophile.
-
Cs2CO3 (Mild): If your electrophile contains sensitive groups (esters, aldehydes), switch to Cesium Carbonate.
-
Protocol Change: If using Cs2CO3, you must use a solvent that dissolves it slightly or allows phase transfer. tBuOH (tert-butanol) or Dioxane are preferred. Reaction times will be longer (overnight).
-
-
LHMDS: Avoid. It is generally too bulky and can compete with the amine.
The "Precatalyst" Advantage
Do not attempt to generate the catalyst in situ using Pd(OAc)2 + Ligand for this specific substrate.
-
Why? In situ generation requires reduction of Pd(II) to Pd(0), often by the amine itself or the phosphine. Since your amine is electron-deficient and the ligand is expensive, this reduction is inefficient and leads to variable initiation.
-
Use: Pd G3 or Pd G4 precatalysts (e.g., BrettPhos Pd G4). These contain a pre-formed Pd(0) source stabilized by the ligand and a sacrificial amine (methylamine or similar) that leaves immediately upon activation.
Concentration Effects
Because the amine binding is the bottleneck, higher concentration (0.25 M - 0.5 M) drives the kinetics forward. If the reaction is sluggish at 0.1 M, reduce the solvent volume.
Safety & Handling
-
Fluorine Content: While the C-F bonds are generally stable under these conditions, extreme overheating (>140°C) with strong bases could theoretically lead to SNAr defluorination at the 6-position, releasing fluoride ions. Keep temperatures <110°C.
-
Pd Scavenging: These lipophilic fluorinated products often bind Pd residuals. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to ensure the final compound is metal-free for biological testing.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Maitro, G., et al. (2009). "Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides." Journal of the American Chemical Society, 131(46), 16720–16734. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 131(36), 12898–12899. Link
Sources
nucleophilic aromatic substitution SnAr reactions with 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
Application Note: High-Fidelity
Executive Summary & Strategic Context
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline (CAS: 1000339-49-4) represents a highly specialized scaffold in medicinal chemistry, particularly for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and ion channel modulators. Its structure presents a unique "push-pull" electronic environment:
-
The Nucleophilic Handle (
): A sterically modulated aniline (ortho-methyl) capable of attacking electron-deficient heterocycles. -
The Electrophilic Handle (C-F): A fluorine atom activated by a para-trifluoromethyl group, yet deactivated by the ortho-amino group.
This guide provides validated protocols for exploiting both reactivity modes. While the molecule is most commonly deployed as a nucleophile to synthesize biaryl amines (analogous to Flunixin), this note also details the advanced electrophilic displacement of the fluorine atom, a strategy often overlooked due to the deactivating nature of the free amine.
Reactivity Analysis & Mechanistic Logic
To design effective protocols, one must understand the competing electronic vectors on the benzene ring.
-
Vector A (
Nucleophilicity): The C1-amino group is the primary reactive center. However, the C2-methyl group introduces steric strain (A-value ~1.70), requiring higher reaction temperatures or catalytic promotion (Buchwald-Hartwig) compared to unhindered anilines. -
Vector B (C6-F Electrophilicity): The C6-fluorine is para to the strong electron-withdrawing
group ( ). This activates the ring for Nucleophilic Aromatic Substitution ( ).[1] However, the electron-donating ( ) at the ortho position raises the electron density of the ring, effectively "poisoning" the susceptibility at C6 unless the amine is masked.
Reactivity Pathway Diagram
Figure 1: Bifurcated reactivity showing the direct nucleophilic path (A) and the protection-dependent electrophilic path (B).
Protocol A: The Aniline as Nucleophile (Synthesis of Flunixin Analogs)
This is the industry-standard application. The objective is to couple the aniline with a 2-chloropyridine derivative.
Target Reaction: Coupling of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline with 2-Chloronicotinic acid.
Critical Parameters
-
Solvent: Protic solvents (Water/Alcohol mixtures) are preferred for uncatalyzed
to stabilize the transition state (Meisenheimer complex) via hydrogen bonding. -
Acid Catalysis: Unlike standard basic conditions, coupling with chloronicotinic acid often benefits from acidic catalysis or neat fusion to protonate the pyridine nitrogen, making the C-Cl bond more electrophilic.
Step-by-Step Methodology
-
Stoichiometry:
-
Substrate A: 2-Chloronicotinic acid (1.0 equiv)
-
Substrate B: 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline (1.1 equiv)
-
Solvent: Water (Reaction Molarity: 0.5 M)
-
Catalyst: HCl (0.1 equiv) or perform neat.
-
-
Procedure (The "Neat Fusion" Method - High Yield):
-
Rationale: The steric bulk of the 2-methyl group hinders attack in dilute solution. Fusion forces proximity.
-
Step 1: Charge Substrate A and Substrate B into a pressure vial.
-
Step 2: Add
-Toluenesulfonic acid (pTSA) (0.05 equiv) as a proton shuttle. -
Step 3: Heat to 130°C (melt phase) for 4–6 hours.
-
Step 4: Cool to 80°C and add Ethanol/Water (1:1) to precipitate the product.
-
Step 5: Adjust pH to ~4–5 with aqueous HCl to ensure the carboxylic acid is protonated (if using nicotinic acid derivative).
-
Step 6: Filter the solid precipitate. Wash with cold water.
-
-
Procedure (The Solvent Method):
-
Use N-Methyl-2-pyrrolidone (NMP) at 140°C with
(2.0 equiv). -
Note: This method often yields lower conversion due to the "ortho-effect" sterics but is cleaner for sensitive substrates.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance of 2-Me group. | Switch to Neat Fusion method or use Pd-catalysis (Buchwald) instead of |
| Black Tar Formation | Oxidation of aniline at high T. | Degas solvents with Argon; add antioxidant (e.g., BHT) trace. |
| Regioisomers | Attack at wrong carbon (rare). | Confirm starting material purity; 2-chloropyridines are highly regioselective. |
Protocol B: The Aniline as Electrophile (Displacement of Fluorine)
This protocol is for modifying the core scaffold (e.g., introducing an ether or thioether at position 6).
Challenge: The electron-rich amino group deactivates the ring.
Solution: Acetyl protection turns the EDG (
Step-by-Step Methodology
-
Step 1: Protection
-
React aniline with Acetic Anhydride (1.2 equiv) in DCM at RT.
-
Isolate N-(6-fluoro-2-methyl-3-(trifluoromethyl)phenyl)acetamide .
-
-
Step 2:
Displacement-
Reagents: Protected Aniline (1.0 equiv), Nucleophile (e.g., Sodium Methoxide, 2.0 equiv).
-
Solvent: DMSO (anhydrous).
-
Conditions: Heat to 100–120°C for 12 hours.
-
Mechanism:[1][2][3][4][5][6][7] The Meisenheimer complex is stabilized by the para-CF3. The steric bulk of the 2-Me group actually helps here by twisting the amide out of planarity, reducing its donation into the ring, keeping the ring electron-deficient.
-
-
Step 3: Deprotection
-
Reflux in Ethanol/HCl (6M) to restore the free amine.
-
Safety & Handling
-
Fluorine Content: While the C-F bond is stable, combustion can release HF. Use standard fume hood protocols.
-
Aniline Toxicity: Anilines are potential methemoglobinemia inducers. Double-glove (Nitrile) and use specific waste streams.
-
Thermal Hazards: The "Neat Fusion" protocol involves heating solids above 100°C. Ensure pressure relief capability if using sealed vials.
References
-
Mechanism of
in Fluorinated Aromatics:- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
-
Context: Foundational text on why Fluorine is a superior leaving group in
due to high electronegativity stabilizing the transition state.[2]
-
Synthesis of Flunixin (Analogous Chemistry)
-
Activation of Fluoroanilines
- Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron.
- Context: Discusses the balance of EWG/EDG on fluoroarene reactivity.
-
Steric Effects in Aniline Coupling
- Surry, D. S., & Buchwald, S. L. (2008).
- Context: While focusing on Pd-catalysis, this paper details the steric challenges of ortho-substituted anilines (like the 2-methyl group here)
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jelsciences.com [jelsciences.com]
- 8. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
The Strategic Synthesis of Fluorinated Heterocycles from 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline: A Guide for Medicinal and Process Chemists
Introduction: The Fluorine Advantage in Heterocyclic Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique electronic properties—high electronegativity, the ability to form strong C-F bonds, and its relatively small van der Waals radius—can profoundly influence the physicochemical and pharmacological properties of a molecule.[3] Strategic fluorination can enhance metabolic stability, improve membrane permeability, modulate pKa, and increase binding affinity to target proteins, ultimately leading to more effective and safer therapeutic agents.[4][5] More than 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its significant role in drug design.[4]
This application note provides a detailed guide for the synthesis of valuable fluorinated heterocycles, specifically quinolines and benzimidazoles, using 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline as a key starting material. This aniline derivative, with its distinct substitution pattern, offers a unique platform for creating novel and potentially bioactive molecules. We will explore established synthetic strategies, providing detailed protocols and explaining the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
I. Synthesis of Fluorinated Quinolines: The Conrad-Limpach and Skraup-Doebner-von Miller Approaches
The quinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals with diverse therapeutic applications.[6][7] The strategic placement of fluorine and trifluoromethyl groups on the quinoline ring can significantly enhance biological activity.
A. The Conrad-Limpach Synthesis of 4-Hydroxyquinolines
The Conrad-Limpach synthesis is a robust method for constructing 4-hydroxyquinolines from anilines and β-ketoesters.[8][9][10] The reaction proceeds in two key stages: the formation of a β-aminoacrylate intermediate followed by a high-temperature thermal cyclization.
The electron-withdrawing nature of the fluorine and trifluoromethyl groups in 6-fluoro-2-methyl-3-(trifluoromethyl)aniline will decrease the nucleophilicity of the amino group. Consequently, the initial condensation with the β-ketoester may require slightly more forcing conditions (e.g., acid catalysis or elevated temperature) compared to electron-rich anilines. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, which will be directed by the substituents on the aniline ring.
Caption: Workflow for the Conrad-Limpach Synthesis.
Protocol 1: Synthesis of 8-Fluoro-6-methyl-4-hydroxy-5-(trifluoromethyl)quinoline
Step 1: Synthesis of the β-Aminoacrylate Intermediate
-
To a solution of 6-fluoro-2-methyl-3-(trifluoromethyl)aniline (1.0 eq) in toluene (5 mL/mmol of aniline), add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the aniline is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-aminoacrylate intermediate, which can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a flask equipped with a high-temperature thermometer and a reflux condenser, add the crude β-aminoacrylate intermediate from Step 1.
-
Add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (10 mL/g of intermediate).
-
Heat the mixture with stirring to 250-260 °C and maintain this temperature for 30-60 minutes. Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to below 100 °C and carefully add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the purified 8-fluoro-6-methyl-4-hydroxy-5-(trifluoromethyl)quinoline.
Data Summary Table:
| Reactant | Molar Ratio | Key Reaction Parameters | Expected Product |
| 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline | 1.0 | Step 1: Toluene, reflux. Step 2: ~250 °C, 30-60 min. | 8-Fluoro-6-methyl-4-hydroxy-5-(trifluoromethyl)quinoline |
| Ethyl Acetoacetate | 1.1 |
B. The Skraup-Doebner-von Miller Synthesis of Substituted Quinolines
The Skraup reaction and its Doebner-von Miller modification are classic methods for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds (or their precursors).[7][11][12] These reactions are typically carried out under strong acidic conditions. The reaction with 6-fluoro-2-methyl-3-(trifluoromethyl)aniline is expected to be regioselective due to the directing effects of the substituents.
Caption: Workflow for the Skraup Synthesis.
Protocol 2: Synthesis of 8-Fluoro-6-methyl-5-(trifluoromethyl)quinoline
Caution: The Skraup reaction is highly exothermic and can be violent. It should be performed with extreme care in a well-ventilated fume hood with appropriate safety precautions.
-
In a large, heavy-walled flask equipped with a mechanical stirrer and a reflux condenser, carefully add concentrated sulfuric acid.
-
To the stirred acid, slowly and cautiously add 6-fluoro-2-methyl-3-(trifluoromethyl)aniline (1.0 eq).
-
Add a moderating agent such as ferrous sulfate heptahydrate (0.1 eq).
-
Slowly add glycerol (3.0 eq) to the mixture with continuous stirring.
-
Add an oxidizing agent, such as nitrobenzene or arsenic acid (use with extreme caution), to the mixture.
-
Gently heat the reaction mixture in an oil bath. Once the reaction initiates (as indicated by a temperature rise), remove the external heating and control the exothermic reaction by external cooling if necessary.
-
After the initial vigorous reaction subsides, heat the mixture at 140-150 °C for 3-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with concentrated ammonium hydroxide until the quinoline derivative precipitates.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Data Summary Table:
| Reactant | Molar Ratio | Key Reaction Parameters | Expected Product |
| 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline | 1.0 | H₂SO₄, Glycerol, Oxidizing Agent, 140-150 °C, 3-4 h. | 8-Fluoro-6-methyl-5-(trifluoromethyl)quinoline |
| Glycerol | 3.0 |
II. Synthesis of Fluorinated Benzimidazoles: A Two-Step Approach
Benzimidazoles are another class of heterocycles with significant therapeutic importance.[13][14] The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. To synthesize a benzimidazole from 6-fluoro-2-methyl-3-(trifluoromethyl)aniline, a two-step approach involving nitration followed by reduction is proposed.
Caption: Two-Step Synthesis of Fluorinated Benzimidazoles.
Protocol 3: Synthesis of a Fluorinated Benzimidazole Derivative
Step 1: Nitration of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
-
In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.
-
Slowly add 6-fluoro-2-methyl-3-(trifluoromethyl)aniline (1.0 eq) to the sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the aniline solution, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for a few hours, monitoring the reaction by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry.
Step 2: Reduction of the Nitro-Aniline to an o-Phenylenediamine
-
To a solution of the nitrated aniline from Step 1 in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Heat the mixture to reflux for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude o-phenylenediamine derivative.
Step 3: Cyclization to the Benzimidazole
-
Dissolve the crude o-phenylenediamine derivative from Step 2 in a suitable solvent (e.g., 4M HCl or a mixture of ethanol and water).
-
Add the desired carboxylic acid or aldehyde (1.1 eq).
-
Heat the reaction mixture to reflux for several hours.
-
Cool the mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure fluorinated benzimidazole.
Data Summary Table:
| Step | Key Reagents | Key Reaction Parameters | Intermediate/Product |
| Nitration | HNO₃, H₂SO₄ | 0-10 °C | Nitrated aniline derivative |
| Reduction | SnCl₂, HCl or H₂/Pd-C | Reflux | o-Phenylenediamine derivative |
| Cyclization | Carboxylic Acid/Aldehyde, Acid/Base catalyst | Reflux | Fluorinated benzimidazole derivative |
Conclusion
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline is a versatile and valuable starting material for the synthesis of a wide range of fluorinated heterocycles. By leveraging classic named reactions such as the Conrad-Limpach and Skraup syntheses, as well as multi-step sequences involving nitration and reduction, medicinal and process chemists can access novel quinoline and benzimidazole scaffolds. The protocols outlined in this application note provide a solid foundation for the exploration of new chemical space and the development of next-generation therapeutics. The strategic incorporation of fluorine continues to be a powerful tool in drug discovery, and the judicious use of fluorinated building blocks like the one discussed herein will undoubtedly lead to the creation of innovative and impactful medicines.
References
- (PDF) Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. (2025).
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). PMC.
- Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Beilstein Journals.
- Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021).
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025). Organic & Biomolecular Chemistry.
- Process for the preparation of fluorinated heterocyclic compounds. (1999).
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025).
- Conrad-Limpach Reaction. (n.d.).
- Conrad–Limpach synthesis. (n.d.). Wikipedia.
- Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. (n.d.). Der Pharma Chemica.
- Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. (n.d.). Thieme Chemistry.
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025).
- Conrad-Limpach Synthesis. (n.d.). SynArchive.
- Skraup reaction. (n.d.). Wikipedia.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
- Synthesis of Substituted Quinolines by the Electrophilic Cycliz
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Organic & Biomolecular Chemistry.
- Recent advances in the synthesis of fluorin
- Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. (n.d.). Benchchem.
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
Sources
- 1. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. figshare.le.ac.uk [figshare.le.ac.uk]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline Coupling Reactions
Welcome to the Technical Support Center for optimizing coupling reactions with 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions regarding this challenging substrate. Our goal is to empower you with the technical knowledge to overcome common hurdles and significantly improve your reaction yields.
Understanding the Substrate: The Challenge of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline is a valuable building block in pharmaceutical and agrochemical research. However, its unique substitution pattern presents a distinct set of challenges in common cross-coupling reactions. The combination of a strongly electron-withdrawing trifluoromethyl group, a moderately electron-withdrawing fluorine atom, and a sterically demanding ortho-methyl group significantly impacts the aniline's reactivity.
The trifluoromethyl group, in particular, is a powerful electron-withdrawing substituent that decreases the electron density of the aromatic ring and the nucleophilicity of the amine.[1] This deactivation can make the aniline a poor nucleophile in coupling reactions. The fluorine atom further contributes to the electron-deficient nature of the aniline.[2] Additionally, the ortho-methyl group introduces steric hindrance around the nitrogen atom, which can impede its approach to the metal center in the catalytic cycle.[3] This steric hindrance can be a significant barrier to achieving high yields, especially when coupled with the substrate's electronic properties.[4][5]
This guide will focus primarily on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, as it is a common and versatile method for such transformations.[6] We will also touch upon other relevant coupling reactions and provide a framework for systematic optimization.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline.
Issue 1: Low or No Product Yield
-
Question: I am seeing very low to no conversion of my starting materials in my Buchwald-Hartwig amination of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline with an aryl bromide. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield with this substrate is a common challenge. The primary culprits are often suboptimal catalyst/ligand combination, inappropriate base selection, or unfavorable reaction conditions.
-
Catalyst and Ligand Selection: The choice of ligand is critical for coupling electron-deficient and sterically hindered anilines. Standard phosphine ligands may not be effective. You should consider using bulky, electron-rich biarylphosphine ligands, which have been shown to be effective for challenging substrates.[7] Ligands such as XPhos , RuPhos , or BrettPhos are excellent starting points for screening.[7][8] The use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also be advantageous as they often lead to more consistent and active catalytic species.[7]
-
Base Selection: The pKa of the base is crucial. A base that is too weak may not efficiently deprotonate the aniline, while a base that is too strong can lead to side reactions or degradation of your starting materials. For electron-deficient anilines, a strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] However, if your substrate contains base-sensitive functional groups, you might consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) , although this may require higher reaction temperatures.[7]
-
Reaction Temperature and Time: Due to the reduced nucleophilicity of the aniline, higher reaction temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.[7] It is also important to monitor the reaction over a sufficient period, as sluggish reactions are common with challenging substrates.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation, including hydrodehalogenation of my aryl halide and some unidentifiable impurities. What can I do to minimize these?
-
Answer: Side product formation is often indicative of an unstable catalytic system or competing reaction pathways.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing coupling. This can be caused by the presence of water or other protic impurities, or by a catalyst system that favors this pathway. Ensure you are using anhydrous solvents and reagents. Optimizing the ligand-to-metal ratio can also help suppress this side reaction.
-
Other Impurities: If you are observing other impurities, consider the stability of your starting materials and product under the reaction conditions. The use of a milder base or lower reaction temperature, if possible, can sometimes mitigate decomposition. Additionally, ensuring a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent oxidative side reactions.[9]
-
Issue 3: Difficulty with Other Coupling Reactions
-
Question: I am trying to perform a Suzuki coupling with a boronic acid derivative of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline and am struggling with low yields. What adjustments should I consider?
-
Answer: While this guide focuses on C-N coupling, the principles of dealing with this substrate's electronic and steric properties are transferable. For a Suzuki coupling, the electron-withdrawing groups on the aniline ring can actually be beneficial for the oxidative addition step if the aniline is part of the aryl halide partner.[10] However, if you are using a boronic acid derivative of the aniline, its reactivity can be affected.
-
Catalyst and Ligand: For Suzuki couplings, ligands like SPhos or XPhos are often effective, particularly with challenging substrates.[11]
-
Base and Solvent: A combination of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a mixed solvent system like dioxane/water is a common starting point for Suzuki reactions.[11] The water is crucial for the transmetalation step.
-
Boronic Acid Quality: Ensure your boronic acid is pure and has not undergone significant decomposition (protodeboronation).
-
-
Question: I need to form an amide bond with 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline. Are standard peptide coupling reagents effective?
-
Answer: The low nucleophilicity of the aniline can make amide bond formation challenging with standard coupling reagents.
-
Coupling Reagents: You may need to use more powerful coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) .[12][13]
-
Acid Chlorides/Fluorides: Alternatively, converting the carboxylic acid to a more reactive species like an acid chloride or acid fluoride can facilitate the reaction with the weakly nucleophilic aniline.[14]
-
Recommended Starting Protocol: Buchwald-Hartwig Amination
This protocol provides a robust starting point for the Buchwald-Hartwig amination of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline with an aryl bromide. Optimization of catalyst, ligand, base, and temperature may be necessary for your specific substrates.
Experimental Workflow Diagram
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction:
-
Place the reaction vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Key Reaction Parameters Summary
| Parameter | Recommended Starting Point | Considerations for Optimization |
| Palladium Source | XPhos Pd G3 (2 mol%) | Screen other precatalysts (e.g., RuPhos Pd G3) or generate the catalyst in situ from Pd₂(dba)₃ and a ligand. |
| Ligand | XPhos | Screen other bulky biarylphosphine ligands like RuPhos or BrettPhos.[7] |
| Base | Sodium tert-butoxide (NaOtBu) | For base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃, potentially at a higher temperature.[7] |
| Solvent | Toluene | Dioxane or THF can also be used, but toluene is often preferred for higher temperatures.[7] |
| Temperature | 100 °C | May need to be adjusted between 80-120 °C depending on substrate reactivity. |
| Concentration | 0.2 M | Can be adjusted, but overly dilute conditions may slow down the reaction. |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Ligand-Promoted Meta-C–H Amination and Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diva-portal.org [diva-portal.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mch.estranky.sk [mch.estranky.sk]
- 13. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
optimal solvent systems for dissolving 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
Welcome to the technical support resource for 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in handling and dissolving this highly functionalized aniline derivative. We will explore the underlying chemical principles governing its solubility and provide systematic, field-proven methodologies to identify the optimal solvent system for your specific application, be it reaction chemistry, purification, or analytical characterization.
Understanding the Molecule: A Structural Perspective on Solubility
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline is a complex aromatic amine. Its solubility is not straightforward and is dictated by the interplay of its distinct functional groups:
-
Aniline Core (-NH₂ and Benzene Ring): The aromatic ring is inherently nonpolar (lipophilic), while the amino group can participate in hydrogen bonding, imparting a degree of polarity.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group. It significantly increases the molecule's affinity for organic solvents and diminishes its solubility in water.[1]
-
Fluoro (-F) and Methyl (-CH₃) Groups: These substituents add to the molecule's steric bulk and lipophilicity.
The combined effect of these groups results in a compound that is generally hydrophobic with limited aqueous solubility. Its physical state at room temperature is also a critical consideration; related compounds like 2-Methyl-3-(trifluoromethyl)aniline have a melting point between 38-42 °C, suggesting it may be a low-melting solid or waxy substance.[2]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline?
Based on the properties of structurally similar fluorinated anilines, the recommended starting points are common organic solvents. A good initial screening palette would include:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
These solvents effectively solvate the lipophilic benzene ring and trifluoromethyl group.[3]
Q2: My compound is a waxy solid and isn't dissolving easily, even in DCM. What should I do?
This is a common issue for anilines with melting points near ambient temperature.
-
Gentle Warming: Warm the mixture gently (e.g., to 30-40 °C) in a water bath. This will increase the kinetic energy and help break down the crystal lattice.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can significantly accelerate dissolution.
-
Increase Solvent Volume: Ensure you are using a sufficient volume of solvent. Start with a concentration of ~10-20 mg/mL and add more solvent if needed.
Q3: Is this compound soluble in protic solvents like methanol or ethanol?
Solubility in alcohols like methanol and ethanol is possible but can be variable. While the aniline's amino group can hydrogen-bond with the solvent, the bulky and hydrophobic trifluoromethyl and methyl groups can sterically hinder efficient solvation.[4] If immediate and complete dissolution is required, aprotic solvents like THF or DCM are often more reliable starting points.[3]
Q4: Can I dissolve this aniline in water by adding acid?
While most anilines can be protonated by acid to form water-soluble anilinium salts, this becomes challenging for highly substituted and hydrophobic anilines.[5][6] The trifluoromethyl group makes the aniline less basic, requiring a stronger acid for protonation. Furthermore, even if protonated, the high lipophilicity of the molecule may lead to the formation of an insoluble salt or an oily phase rather than a clear aqueous solution.[5] This method is generally not recommended for routine dissolution unless a specific salt formation is the goal.
Q5: Are there any solvents I should avoid?
Yes. For simple dissolution and storage, avoid reactive solvents.
-
Strong Oxidizing Agents: These can react with the amine group.[7]
-
Strong Acids & Acid Chlorides: These will react to form anilinium salts or amides.[7]
-
Strong Bases: While less reactive than acids, strong bases are generally incompatible with anilines.[7]
-
Water: Due to very low solubility, water is not a suitable solvent. The compound is unlikely to be mobile in aqueous environments.[8]
Troubleshooting Guide: Common Dissolution Issues
| Problem | Potential Cause | Recommended Solution & Explanation |
| Compound "oils out" or forms a separate liquid phase. | The solvent is not sufficiently solvating the molecule; the compound's melting point may be low. | Switch to a more effective solvent. For example, if using hexane, move to a more polar solvent like Toluene or DCM. Gentle warming can also help merge the phases if solubility is borderline. |
| A precipitate forms immediately upon dissolution. | The solvent may be contaminated, or the compound may be reacting with the solvent (e.g., an acidic solvent forming a salt). | Use fresh, anhydrous-grade solvent. Verify that the solvent is neutral and non-reactive. For instance, using HCl in ether to dissolve the aniline will likely cause the anilinium chloride salt to precipitate. |
| The solution is hazy or contains fine particulates. | Incomplete dissolution or presence of insoluble impurities. | Filter the solution through a syringe filter (e.g., 0.45 µm PTFE). If the issue persists, try gentle warming or sonication. A different solvent may be required to achieve full clarity. |
| Solubility is much lower than expected. | The material may be a different polymorph with lower solubility, or the purity may be lower than specified. | Re-characterize the starting material (e.g., by melting point or NMR) to confirm its identity and purity. Perform a systematic solvent screening to find a more suitable system (see protocol below). |
Experimental Protocol: Systematic Solvent Screening
This protocol provides a reliable, small-scale method to empirically determine the best solvent for 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline.
Materials:
-
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
-
Small vials (e.g., 2 mL glass vials) with caps
-
A selection of solvents (see table below)
-
Vortex mixer and/or ultrasonic bath
-
Pipettes or syringes for accurate solvent dispensing
Procedure:
-
Preparation: Weigh approximately 5 mg of the compound into each vial.
-
Initial Solvent Addition: Add 0.25 mL (250 µL) of a chosen solvent to the first vial. This corresponds to a concentration of 20 mg/mL.
-
Agitation: Cap the vial and vortex vigorously for 30 seconds. Observe for dissolution. If undissolved solid remains, place the vial in an ultrasonic bath for 2 minutes.
-
Observation & Classification:
-
Freely Soluble: The compound dissolves completely within 1 minute at room temperature.
-
Soluble: The compound dissolves completely after sonication or gentle warming.
-
Partially Soluble: A significant portion of the compound remains undissolved.
-
Insoluble: The compound shows no sign of dissolving.
-
-
Incremental Solvent Addition: If the compound is partially soluble, add another 0.25 mL of solvent (total volume 0.50 mL, concentration 10 mg/mL) and repeat step 3. Continue this process until dissolution is achieved or the compound is deemed poorly soluble in that solvent.
-
Repeat for All Solvents: Systematically test a range of solvents to build a comprehensive solubility profile.
Data Presentation: Solvent Selection Table
Use the following table to guide your solvent screening and record your results. Solvents are ordered by increasing polarity.
| Solvent | Type | Polarity Index | Boiling Point (°C) | Notes & Potential Uses |
| Hexane | Non-polar | 0.1 | 69 | Low likelihood of solubility; useful for recrystallization (as anti-solvent). |
| Toluene | Non-polar | 2.4 | 111 | Good candidate for solvating the aromatic ring; useful for higher temp reactions. |
| Diethyl Ether | Polar Aprotic | 2.8 | 35 | Good general-purpose solvent, but high volatility. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | Excellent starting point. High solvency for many fluorinated anilines.[3][9] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Excellent starting point. Slightly more polar than DCM.[3] |
| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | Good general-purpose solvent; useful for chromatography and extractions. |
| Acetone | Polar Aprotic | 5.1 | 56 | Good solvency, but its reactivity (enolization) can be an issue in some reactions. |
| Methanol | Polar Protic | 5.1 | 65 | Potential for solubility but may be limited. Useful for recrystallization.[10][11] |
| Water | Polar Protic | 10.2 | 100 | Insoluble.[3] |
Visualizing the Workflow
The process of selecting an optimal solvent can be visualized as a decision-making tree, guiding the researcher from initial assessment to a final, validated choice.
Caption: Decision workflow for selecting a suitable solvent.
References
- Google Patents. (n.d.). Preparation of trifluoromethylanilines.
-
TUODA. (2025). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved February 21, 2026, from [Link].
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)aniline. Retrieved February 21, 2026, from [Link].
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 158625512, 2-methyl-3-(trifluoromethyl)aniline. Retrieved February 21, 2026, from [Link].
- Alfa Aesar. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline.
- Google Patents. (n.d.). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
National Center for Biotechnology Information. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved February 21, 2026, from [Link].
-
ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Retrieved February 21, 2026, from [Link].
-
Reddit. (2025). r/Chempros - Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Retrieved February 21, 2026, from [Link].
-
Solubility of Things. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved February 21, 2026, from [Link].
- Google Patents. (n.d.). Fluorinated aniline derivatives and their use.
- Google Patents. (n.d.). Preparation of fluorinated anilines.
-
Quora. (2022). What is the best way to make aniline dissolve in water?. Retrieved February 21, 2026, from [Link].
- Google Patents. (n.d.). Preparation of fluorinated anilines.
-
ChemBK. (2024). 2-METHYL-3-(TRIFLUOROMETHYL)ANILINE. Retrieved February 21, 2026, from [Link].
Sources
- 1. CAS 455-14-1: 4-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 10. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 11. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
stability of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline under basic conditions
Welcome to the technical support resource for 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline (CAS 1806302-25-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experimental workflows.
I. Troubleshooting Guide: Stability and Reactivity Under Basic Conditions
This section addresses specific issues that may arise when using 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline in the presence of bases.
Issue 1: Reaction Failure or Low Yield in Base-Mediated Reactions
Question: I am attempting a nucleophilic aromatic substitution (SNA) reaction with 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline using a strong base, but I am observing either no reaction or a very low yield of my desired product. What could be the cause?
Answer:
Several factors related to the inherent properties of this aniline derivative can contribute to this issue.
Causality Analysis:
-
Reduced Basicity and Nucleophilicity: The aniline nitrogen's lone pair of electrons is delocalized into the aromatic ring. This effect is significantly amplified by the presence of two strong electron-withdrawing groups: the fluorine atom and the trifluoromethyl group.[1][2] This delocalization reduces the electron density on the nitrogen, making the amine a much weaker base and a poorer nucleophile compared to aliphatic amines or even aniline itself.[3][4] Consequently, its reactivity towards electrophiles is diminished.
-
Steric Hindrance: The methyl group at the ortho position to the amino group creates steric hindrance, which can physically block the approach of reactants to the nitrogen atom, further slowing down the desired reaction.
Troubleshooting Steps:
-
Choice of Base: If the aniline is intended to act as a nucleophile, using a very strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) to deprotonate the amine can generate a more potent anionic nucleophile. However, exercise caution as this can promote side reactions.
-
Solvent Selection: Employ polar aprotic solvents (e.g., DMF, DMSO, NMP) which can help to solvate the reactants and may facilitate the reaction.
-
Temperature Increase: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for any signs of decomposition.
-
Alternative Catalysis: For coupling reactions, consider using a suitable catalyst (e.g., a palladium-based catalyst for Buchwald-Hartwig amination) that is designed to work with electron-deficient anilines.
Issue 2: Observation of Unidentified Byproducts or Decomposition
Question: During my reaction under basic conditions, I am observing the formation of multiple unidentified byproducts, and my starting material seems to be decomposing. What are the likely degradation pathways?
Answer:
The presence of activating and deactivating groups on the aniline ring can lead to complex reactivity under basic conditions, potentially opening up several degradation pathways.
Potential Degradation Pathways:
-
Oxidative Coupling/Polymerization: Anilines, especially when deprotonated, can be susceptible to oxidation, leading to the formation of colored, polymeric materials. This is often exacerbated by the presence of trace metals or air (oxygen).
-
Hydrolytic Defluorination: While the C-F bond is generally strong, under harsh basic conditions and elevated temperatures, nucleophilic aromatic substitution of the fluorine atom by hydroxide or other nucleophiles present in the reaction mixture can occur. This would lead to the formation of a phenol derivative.
-
Reactions Involving the Trifluoromethyl Group: The trifluoromethyl group is generally stable. However, under extremely harsh basic conditions, it can undergo hydrolysis, though this is less common.
Preventative Measures & Solutions:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] Degassing your solvents prior to use is also a recommended practice.
-
Control of Base Stoichiometry: Use the minimum required amount of base. An excess of a strong base can promote side reactions and decomposition.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to identify the formation of byproducts as they appear. This can help in optimizing the reaction conditions before significant decomposition occurs.
-
Purification of Starting Materials: Ensure the purity of your 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline and other reagents. Impurities can sometimes catalyze decomposition.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline.
Q1: How does the basicity of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline compare to other anilines?
A1: The basicity of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline is significantly lower than that of aniline. The fluorine and trifluoromethyl groups are potent electron-withdrawing groups that decrease the electron density on the nitrogen atom, making the lone pair less available for protonation.[1][2] The electron-donating methyl group slightly counteracts this effect, but the overall influence of the electron-withdrawing groups dominates.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To ensure long-term stability, 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to discoloration and degradation over time.[5] Protect it from direct sunlight and heat.[7]
Q3: Is this compound susceptible to degradation in the presence of aqueous bases?
A3: Yes, prolonged exposure to strong aqueous bases, especially at elevated temperatures, can lead to degradation. The primary concern would be the potential for nucleophilic aromatic substitution of the fluorine atom by hydroxide ions. The rate of this degradation will depend on the base concentration, temperature, and reaction time.
Q4: Are there any known incompatible materials with 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline?
A4: Yes, you should avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8] Reactions with these substances can be exothermic and may lead to the formation of hazardous byproducts.
Q5: What safety precautions should be taken when handling this compound?
A5: Always handle 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental contact, wash the affected area thoroughly with water.
III. Experimental Protocol: Representative N-Arylation under Basic Conditions
This protocol provides a general workflow for a Buchwald-Hartwig amination reaction, a common application for anilines under basic conditions.
Objective: To couple 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline with an aryl bromide.
Materials:
-
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline (1.2 mmol) and the base (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required reaction time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
IV. Visual Diagrams
Logical Flow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting flowchart for low yield reactions.
Degradation Pathway Considerations
Caption: Potential degradation pathways under basic conditions.
V. References
-
Reactions of Aniline - Chemistry Steps. (2024, January 12). Retrieved from [Link]
-
Effect of Substituents on the Basicity of Anilines. (2020, June 14). YouTube. Retrieved from [Link]
-
Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. PMC - NIH. Retrieved from [Link]
-
Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
-
Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. Retrieved from [Link]
-
Aniline. Wikipedia. Retrieved from [Link]
-
Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. (2015, February 15). PubMed. Retrieved from [Link]
-
Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. ResearchGate. Retrieved from [Link]
-
Cometabolism of Fluoroanilines in the Presence of 4-Fluoroaniline by Ralstonia sp. FD-1. (2015, February 2). Semantic Scholar. Retrieved from [Link]
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. (2025, December 28). Retrieved from [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents. Retrieved from
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Retrieved from [Link]
-
Synthesis of 2-methyl-6-trifluoromethylaniline. PrepChem.com. Retrieved from [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. ResearchGate. Retrieved from [Link]
-
Specific Chemical Handling and Storage. UW-Milwaukee. Retrieved from [Link]
-
2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Loba Chemie. Retrieved from [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene (2017). ResearchGate. Retrieved from [Link]
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Validation & Comparative
comparison of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline vs 2-Methyl-3-(trifluoromethyl)aniline
This guide provides an in-depth technical comparison between 2-Methyl-3-(trifluoromethyl)aniline and its fluorinated analog, 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline .[1][2] It is designed for medicinal chemists and process engineers selecting intermediates for drug discovery campaigns.[1][2]
Executive Summary
-
2-Methyl-3-(trifluoromethyl)aniline (Compound A) is a standard, commercially abundant building block (e.g., Flunixin synthesis).[1][2] It offers a balance of steric bulk and electron-withdrawing properties but remains susceptible to metabolic oxidation at the open 6-position (ortho to the amine).[1]
-
6-Fluoro-2-methyl-3-(trifluoromethyl)aniline (Compound B) is a specialized, high-performance bioisostere.[1][2] The introduction of the fluorine atom at the 6-position (ortho-F) drastically alters the electronic landscape, reducing basicity (nucleophilicity) while blocking a primary metabolic soft spot.[1] It is typically employed in lead optimization to extend half-life (
) or modulate potency via conformational restriction.[1][2]
Physicochemical Properties Comparison
The addition of the fluorine atom is not merely a steric change; it fundamentally shifts the electronic properties of the aniline nitrogen.[1]
| Property | Compound A (Standard) | Compound B (Fluorinated Analog) | Impact on Chemistry |
| Structure | 2-Me, 3-CF | 6-F, 2-Me, 3-CF | B is sterically congested at both ortho positions.[1][2] |
| CAS Number | 54396-44-0 | Custom/Specialized | A is a commodity; B often requires custom synthesis.[1][2] |
| Molecular Weight | 175.15 g/mol | 193.14 g/mol | Slight increase; negligible impact on ligand efficiency.[1][2] |
| Predicted pKa (NH | ~3.2 - 3.5 | ~1.8 - 2.2 | B is significantly less basic.[1][2] The ortho-F withdraws electron density via induction (-I).[1][2] |
| Nucleophilicity | Moderate | Low | B reacts sluggishly in S |
| LogP (Lipophilicity) | ~2.6 | ~2.9 | B is more lipophilic, potentially improving CNS penetration.[2] |
| Metabolic Liability | High (C6-H oxidation) | Low (C6-F blocked) | B resists P450-mediated aromatic hydroxylation.[1][2] |
Reactivity & Synthetic Accessibility
Nucleophilic Performance
The most critical practical difference is the nucleophilicity of the amine .
-
Compound A: The lone pair is delocalized into the electron-poor ring (due to -CF
), but still available for standard amide couplings or Buchwald-Hartwig aminations.[1] -
Compound B: The ortho-fluorine exerts a strong inductive electron-withdrawing effect (-I) and a "ortho-effect" that can twist the amine out of planarity.[1]
Synthetic Routes
-
Compound A is typically synthesized via nitration of 2-methylbenzotrifluoride followed by reduction.[1][2]
-
Compound B requires a pre-fluorinated precursor.[1][2] A common route involves the nitration of 1-fluoro-3-methyl-2-(trifluoromethyl)benzene.[1][2] The regioselectivity is directed by the strong ortho-para directing fluorine vs. the meta-directing CF
.[1]
Medicinal Chemistry: The "Fluorine Effect"
Metabolic Stability (The Primary Driver)
In drug design, the 6-position of Compound A is electronically enriched relative to the CF
-
Compound A: Rapidly hydroxylated at C6, followed by Phase II conjugation (glucuronidation) and excretion.[2]
-
Compound B: The C-F bond (~116 kcal/mol) is metabolically inert.[2] This "metabolic blocking" strategy forces the enzyme to find alternative, slower pathways, significantly increasing the drug's half-life.[1]
Conformational Locking
The ortho-fluorine in Compound B can induce a specific conformation through:
-
Dipole-Dipole repulsion with the amine lone pair.
-
Intramolecular Hydrogen Bonding (N-H···F), which planarizes the system and can improve binding affinity if the target pocket is narrow.
Visualizations
Figure 1: Metabolic Fate & Decision Matrix
This diagram illustrates the metabolic divergence between the two compounds and guides the decision-making process for selection.[1]
Caption: Decision matrix comparing metabolic outcomes and synthetic reactivity requirements.
Experimental Protocol: Buchwald-Hartwig Coupling
Due to the reduced nucleophilicity of Compound B , standard protocols using Cs
Objective: Coupling of 6-Fluoro-2-methyl-3-(trifluoromethyl)aniline with an aryl bromide.
Reagents:
-
Amine: Compound B (1.0 equiv)[2]
-
Aryl Bromide: 1.0 equiv
-
Catalyst: Pd
(dba) (2 mol%)[2] -
Ligand: BrettPhos or RuPhos (4 mol%) – Critical for sterically hindered/electron-poor amines.[1]
-
Base: NaOtBu (1.4 equiv) – Stronger base required than Cs2CO3.[2]
Step-by-Step:
-
Inerting: Charge a reaction vial with Aryl Bromide, Compound B, NaOtBu, Pd
(dba) , and Ligand. Seal and purge with N for 5 minutes. -
Solvation: Add anhydrous Toluene via syringe.
-
Activation: Heat the reaction block to 100–110°C . (Note: Compound A would typically react at 80°C; Compound B requires higher energy input).[2]
-
Monitoring: Monitor by LCMS. Conversion is typically slower (4–12 hours) compared to Compound A (< 2 hours).[1][2]
-
Workup: Cool to RT, filter through Celite, and concentrate.
References
-
Sigma-Aldrich. (2024).[2] 2-Methyl-3-(trifluoromethyl)aniline Product Datasheet (CAS 54396-44-0).[1][2][3][4][5][6]Link[2]
-
Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry.[1][2][3][5] Chemical Society Reviews.[1][2] (Discusses metabolic blocking via ortho-fluorination).[1][2] Link
-
Hagaman, J., et al. (2018).[1][2] Impact of Fluorine on the Basicities of Anilines.[1] Journal of Organic Chemistry.[1][2] (Theoretical basis for pKa shifts in fluoroanilines). Link[2]
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][2] Link[2]
-
ChemicalBook. (2024).[1][2] 2-Methyl-3-(trifluoromethyl)aniline MSDS and Properties.[1][2][3][5]Link[2]
Sources
- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 2. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 3. 2-Methyl-3-trifluoromethylaniline price,buy 2-Methyl-3-trifluoromethylaniline - chemicalbook [chemicalbook.com]
- 4. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 5. chembk.com [chembk.com]
- 6. 2-Methyl-3-(trifluoromethyl)aniline 95 54396-44-0 [sigmaaldrich.com]
A Comparative Guide to the Electronic Properties of 6-Fluoro- vs. 5-Fluoro Trifluoromethyl Anilines
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. Among the vast array of fluorinated building blocks, fluoro- and trifluoromethyl-substituted anilines are of particular interest due to their prevalence in a multitude of bioactive molecules. The precise positioning of these substituents on the aniline ring can profoundly influence the electronic environment of the amino group, thereby impacting its basicity (pKa) and the overall molecular polarity (dipole moment). These electronic properties are critical determinants of a molecule's interaction with biological targets, its membrane permeability, and its metabolic stability.
The Critical Role of Substituent Positioning: An Electronic Deep Dive
The electronic character of a substituted aniline is governed by the interplay of inductive and resonance effects of its substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I). The fluorine atom (-F) also exerts a -I effect, but its lone pairs can participate in resonance, leading to a positive resonance effect (+R), which is electron-donating. The net electronic influence of these substituents, and thus the basicity and polarity of the aniline, is highly dependent on their relative positions.
Basicity (pKa): A Tale of Two Isomers
The basicity of an aniline is quantified by the pKa of its conjugate acid (anilinium ion). A lower pKa value indicates a weaker base, a consequence of the delocalization of the nitrogen lone pair into the aromatic ring, which is enhanced by electron-withdrawing groups. The pKa of the parent aniline molecule is approximately 4.6.[1][2][3]
Estimating pKa using the Hammett Equation:
The Hammett equation, log(K/K₀) = ρσ, provides a robust framework for estimating the pKa of substituted aromatic compounds. For the dissociation of anilinium ions, a modified equation is often used:
pKa = pKa(aniline) - ρΣσ
where ρ (rho) is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
For anilinium ions, ρ is approximately 2.9-3.2.[1] We will use a value of ~3.0 for our estimations.
-
5-Fluoro-3-(trifluoromethyl)aniline (meta-substituents):
-
The fluorine atom is meta to the amino group. The Hammett constant (σ_meta) for -F is +0.34.
-
The trifluoromethyl group is also meta to the amino group. The Hammett constant (σ_meta) for -CF3 is +0.43.
-
Σσ = σ_meta(-F) + σ_meta(-CF3) = 0.34 + 0.43 = 0.77
-
Estimated pKa ≈ 4.6 - 3.0 * (0.77) = 2.29
-
-
6-Fluoro-2-(trifluoromethyl)aniline (ortho-substituents):
-
The "ortho effect" complicates the direct application of the Hammett equation.[4][5] Steric hindrance between the ortho substituents and the amino group can disrupt the planarity of the anilinium ion, affecting solvation and the delocalization of the nitrogen lone pair.[4][6] This steric inhibition of protonation generally leads to a lower basicity (lower pKa) than would be predicted by electronic effects alone.[4][5]
-
While specific ortho sigma constants are less universally applicable, the combined strong electron-withdrawing nature of both ortho -F and -CF3 groups, coupled with the steric hindrance, is expected to significantly decrease the basicity. The pKa is anticipated to be even lower than that of the 5-fluoro-3-(trifluoromethyl) isomer. A predicted pKa for the structurally similar 3,5-bis(trifluoromethyl)aniline is 2.15, which supports the expectation of a low pKa for highly substituted, electron-deficient anilines.[7]
-
Comparative Analysis:
The 5-fluoro-3-(trifluoromethyl)aniline is predicted to be a significantly weaker base than aniline due to the additive electron-withdrawing effects of the meta-positioned fluoro and trifluoromethyl groups. The 6-fluoro-2-(trifluoromethyl)aniline is expected to be an even weaker base, not only due to the strong inductive effects of the ortho substituents but also due to the steric hindrance around the amino group, which destabilizes the corresponding anilinium ion.
Molecular Polarity: The Dipole Moment Vector Sum
The dipole moment (μ) is a measure of the overall polarity of a molecule and arises from the vector sum of individual bond and group moments.
Estimating Dipole Moment by Vector Addition:
We can approximate the molecular dipole moment by considering the vector addition of the group moments for aniline, the C-F bond, and the C-CF3 bond. The angles between the substituents are critical for this estimation.
-
Aniline: The dipole moment is approximately 1.5 D, with the negative end directed towards the benzene ring and away from the amino group.[8][9]
-
Fluorobenzene: The dipole moment is about 1.6 D, directed from the ring towards the fluorine atom.[10][11]
-
Trifluoromethylbenzene: The dipole moment is significantly larger, around 2.9 D, also directed from the ring towards the trifluoromethyl group.[12][13]
-
5-Fluoro-3-(trifluoromethyl)aniline:
-
The vectors for the -F and -CF3 groups are at a 120° angle to each other and are both directed away from the ring, while the aniline group moment has a component opposing them. The resultant vector will be a complex sum, but given the large magnitude of the -CF3 group moment, a substantial molecular dipole moment is expected.
-
-
6-Fluoro-2-(trifluoromethyl)aniline:
-
In this isomer, the -F and -CF3 group moment vectors are positioned at a 60° angle to each other. This closer proximity and different angular relationship compared to the 5-fluoro isomer will result in a different overall molecular dipole moment. The strong electron-withdrawing groups in ortho positions will also influence the direction and magnitude of the amino group's contribution to the overall dipole moment.
-
Comparative Analysis:
While a precise calculation requires sophisticated computational modeling, a qualitative comparison suggests that both isomers will be highly polar molecules. The magnitude and direction of the net dipole moment will be distinct for each isomer due to the different geometric arrangement of the substituent vectors. This difference in polarity can have significant implications for solubility, crystal packing, and interactions with polar biological environments.
Quantitative Data Summary
| Property | 6-Fluoro-trifluoromethyl aniline (2-Fluoro-6-(trifluoromethyl)aniline) | 5-Fluoro-trifluoromethyl aniline (3-Fluoro-5-(trifluoromethyl)aniline) | Aniline (Reference) |
| Estimated pKa | < 2.29 (significantly lower due to ortho effect) | ~ 2.29 | ~ 4.6[1][2][3] |
| Estimated Dipole Moment (D) | High (precise value requires vector calculation) | High (precise value requires vector calculation) | ~ 1.5[8][9] |
Experimental Protocols for Verification
To provide our audience with the tools to validate these estimations and characterize their own novel aniline derivatives, we present the following detailed experimental protocols.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the aniline derivative with a strong acid and monitoring the pH change. The pKa is the pH at which the amine is 50% protonated.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of the fluoro-trifluoromethyl aniline and dissolve it in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility. A common choice is 50% v/v ethanol/water. The final volume should be around 50 mL.
-
Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.
-
Titration Procedure: Add the titrant in small, precise increments (e.g., 0.05 or 0.10 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, a Gran plot or derivative plots can be used to precisely locate the equivalence point.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Dipole Moment from Dielectric Constant Measurements
The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant and density of dilute solutions of the compound.
Methodology:
-
Solution Preparation: Prepare a series of five to six dilute solutions of the fluoro-trifluoromethyl aniline in a non-polar solvent (e.g., benzene or cyclohexane) with accurately known weight fractions.
-
Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each of the prepared solutions using a high-precision dielectrometer or capacitance bridge at a constant temperature (e.g., 25 °C).
-
Density Measurement: Measure the density of the pure solvent and each solution using a pycnometer or a digital density meter at the same constant temperature.
-
Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using an Abbe refractometer for the sodium D-line.
-
Data Analysis (Guggenheim Method): The Guggenheim method is a common approach that avoids the need to measure the molar volume of the solute. The dipole moment (μ) can be calculated using the following equation:
μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * [(Δε/w) - (Δn²/w)]
where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
N is Avogadro's number
-
ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, respectively
-
Δε and Δn² are the differences in the dielectric constant and the square of the refractive index between the solution and the pure solvent, respectively
-
w is the weight fraction of the solute
-
The slopes (Δε/w) and (Δn²/w) are determined from plots of Δε and Δn² versus w.
-
Workflow for Dipole Moment Determination:
Caption: Workflow for dipole moment determination.
Conclusion
The electronic properties of 6-fluoro- and 5-fluoro-trifluoromethyl anilines are significantly influenced by the positioning of the fluoro and trifluoromethyl substituents. Our analysis, based on established physicochemical principles, predicts that both isomers are considerably less basic than aniline, with the 6-fluoro isomer expected to be the weaker base due to the pronounced ortho effect. Both isomers are also predicted to possess substantial dipole moments, with the specific magnitude and direction being a unique characteristic of their substitution pattern.
For researchers and drug development professionals, a thorough understanding and experimental validation of these electronic parameters are paramount. The provided estimations offer a valuable starting point for molecular design, while the detailed experimental protocols equip scientists with the means to precisely characterize these and other novel fluorinated anilines, thereby facilitating the development of new chemical entities with optimized properties.
References
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
-
Fluorobenzene. (2012). Chemistry 351, Hope College. [Link]
-
Amines. (n.d.). University of Calgary. [Link]
-
Compare the dipole moment for the following two compounds: Fluorobenzene and Chlorobenzene. (2026, January 9). Filo. [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]
-
ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. [Link]
- Sheppard, W. A. (1972). A dipole moment study of the electrical effect of the trifluoromethyl group. Journal of the Chemical Society, Perkin Transactions 2, (10), 1481-1484.
- Huang, C. Y., & Lombardi, J. R. (1970). Dipole Moment of the First Excited π* ← π State of Fluorobenzene. The Journal of Chemical Physics, 52(11), 5964-5965.
- Rao, D. S. (1956). The dipole moments of dimethoxy and diethoxy aniline. Proceedings of the Indian Academy of Sciences - Section A, 43(3), 154-159.
-
pKa of Aniline. (2021, August 10). vCalc. [Link]
-
fluorobenzene. (n.d.). Stenutz. [Link]
-
trifluoromethylbenzene. (n.d.). Stenutz. [Link]
-
The dipole moments of aniline, p-(trifluoromethyl)aniline, and (trifluoro.. (2025, April 7). Filo. [Link]
-
Trifluorotoluene. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Mondal, T., & Chattaraj, P. K. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Trade Science Inc.[Link]
-
How does the ortho effect affect the basicity of aniline? (2018, February 7). Quora. [Link]
- Bilot, L., & Kawski, A. (1962). Dipole moment of aniline in the excited S 1 state from thermochromic effect on electronic spectra.
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- 6. tsijournals.com [tsijournals.com]
- 7. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 8. The dipole moments of aniline, p-(trifluoromethyl)aniline, and (trifluoro.. [askfilo.com]
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- 10. Fluorobenzene [cms.gutow.uwosh.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
